molecular formula C8H14N4O B3590228 4-butoxy-6-methyl-1,3,5-triazin-2-amine

4-butoxy-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B3590228
M. Wt: 182.22 g/mol
InChI Key: PFBCWQLAKSEUGO-UHFFFAOYSA-N
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Description

4-Butoxy-6-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class, characterized by its molecular structure that includes a butoxy group, a methyl group, and an amine group attached to a triazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3,5-triazine derivatives and butylating agents.

  • Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the substitution reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches, where raw materials are mixed, reacted, and purified in a controlled environment.

  • Continuous Process: Some production facilities may use a continuous process, where raw materials are constantly fed into the reactor, and the product is continuously extracted and purified.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkylating agents and nucleophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation typically yields oxo-compounds such as 4-butoxy-6-methyl-1,3,5-triazin-2-one.

  • Reduction Products: Reduction can produce amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituent used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, especially in the design of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-butoxy-6-methyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with microbial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved are often specific to the biological system it is interacting with.

Comparison with Similar Compounds

  • Acetoguanamine: A triazine derivative with similar applications in industry and research.

  • Melamine: Another triazine compound used in various industrial applications.

  • Cyanuric Chloride: A precursor in the synthesis of triazine derivatives.

Uniqueness: 4-butoxy-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other triazine compounds.

This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-6-methyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-5-13-8-11-6(2)10-7(9)12-8/h3-5H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBCWQLAKSEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=NC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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